molecular formula C7H13NO3S B054363 N-Isobutyryl-D-cysteine CAS No. 124529-07-3

N-Isobutyryl-D-cysteine

Cat. No. B054363
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, where an isobutyryl group is attached to the nitrogen atom of the amino group. This modification can affect the chemical and physical properties of the amino acid, making it a subject of interest in various research areas, including materials science and biomedicine.

Synthesis Analysis

The synthesis of N-Isobutyryl-D-cysteine and its derivatives involves various chemical strategies. Smietana et al. (2008) detailed the synthesis of novel N-isobutyryl-L-cysteine/2-mercaptoethylamine (MEA) conjugates, aiming to evaluate their antioxidant and anti-HIV properties, suggesting a broader application in disease treatment and prevention due to their enhanced bioavailability compared to acetyl analogs (Smietana et al., 2008).

Molecular Structure Analysis

The molecular structure of N-Isobutyryl-D-cysteine protected gold nanoparticles has been analyzed, showing solubility in water and amenability to chiroptical techniques. Gautier and Bürgi (2006) prepared gold nanoparticles covered with both N-isobutyryl-L-cysteine and N-isobutyryl-D-cysteine, demonstrating the nanoparticles' highly quantized electronic structure and optical activity, which could have implications for nanotechnology and material science applications (Gautier & Bürgi, 2006).

Chemical Reactions and Properties

The chemical reactivity of N-Isobutyryl-D-cysteine has been explored in various studies. For instance, its ability to form self-assembled monolayers (SAMs) on gold surfaces has been investigated, revealing that pH and ion strength can influence the phase transition of these monolayers, which is critical for applications in surface chemistry and sensor development (Zhang et al., 2010).

Physical Properties Analysis

Research on the physical properties of N-Isobutyryl-D-cysteine derivatives, such as their phase behavior and solubility, is essential for their application in various fields. The studies mentioned above provide insights into the solubility of these compounds in different media and their behavior when interacting with metals or forming SAMs.

Chemical Properties Analysis

The chemical properties, including the antioxidant and anti-HIV activities of N-Isobutyryl-D-cysteine derivatives, highlight their potential in medicinal chemistry. The synthesis and evaluation of these derivatives for their biological activities have been a significant focus, with findings suggesting their utility in developing therapeutic agents (Smietana et al., 2008).

Scientific Research Applications

  • Antifungal Activity :

    • N-Isobutyryl-D-cysteine has been found to inhibit the germination of sporangiospores and hyphal growth in various fungal species, suggesting potential therapeutic use against fungal infections caused by Zygomycetes species (Galgóczy et al., 2009).
    • Another study demonstrated its antifungal activity, particularly against Scedosporium species, highlighting its potential as an alternative therapeutic approach in treating infections caused by these pathogens (Galgóczy et al., 2016).
  • Biochemical Analysis :

    • N-Isobutyryl-D-cysteine has been used in high-performance liquid chromatography (HPLC) for the determination of amino acid enantiomers in various samples, including seawater and fossil samples. This demonstrates its utility in biochemical analysis and research (Fitznar et al., 1999).
    • It has also been applied in liquid chromatographic determination of d- and l-amino acids by derivatization, with applications in food science and biosciences (Brückner et al., 1994; Brückner et al., 1995).
  • Nanotechnology :

    • N-Isobutyryl-D-cysteine protected gold nanoparticles have been prepared and studied for their optical activity in UV-vis and infrared, showing potential applications in nanotechnology (Gautier & Bürgi, 2006).
  • Medical Research :

    • Research has demonstrated the utility of N-Isobutyryl-D-cysteine in synthesizing conjugates with antioxidant and anti-HIV properties, indicating potential applications in HIV treatment and antioxidant therapy (Smietana et al., 2008).
  • Sensors and Chiral Surfaces :

    • N-Isobutyryl-D-cysteine modified surfaces have been used to create sensors for the enantioselective recognition of amino acid enantiomers, highlighting its application in sensor technology (Han et al., 2012; Chen et al., 2012).

Future Directions

N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.

properties

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357425
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyryl-D-cysteine

CAS RN

124529-07-3
Record name N-Isobutyryl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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